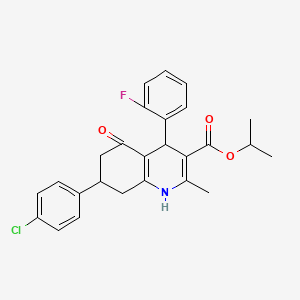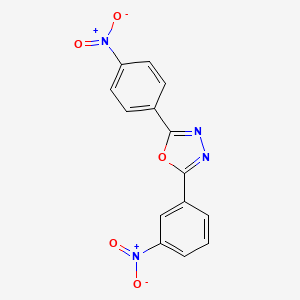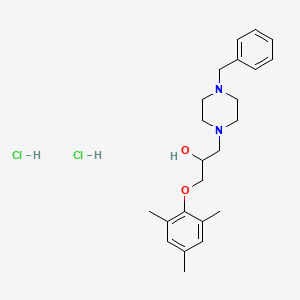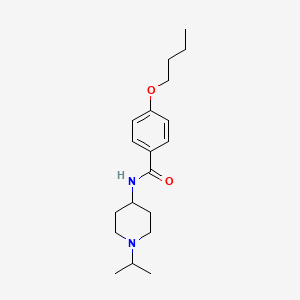
bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate, also known as HBC, is a chemical compound that has been extensively studied for its potential applications in the field of materials science and biomedical research. HBC is a symmetrical molecule with two carbamate groups attached to a hexane backbone, and two 4-fluorophenyl moieties attached to the ends of the hexane chain.
Wissenschaftliche Forschungsanwendungen
Bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate has been studied for its potential applications as a molecular switch, sensor, and drug delivery agent. This compound exhibits reversible photochromism, which means that it can switch between two different conformations upon exposure to light. This property makes this compound a promising candidate for optical data storage and display devices. This compound can also act as a sensor for metal ions and pH changes, due to the presence of the carbamate groups. In addition, this compound can be functionalized with various drugs or biomolecules, and used as a carrier for targeted drug delivery.
Wirkmechanismus
The mechanism of action of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate involves the reversible switching between two conformations, which is triggered by light or other stimuli. The 4-fluorophenyl moieties act as chromophores, absorbing light energy and inducing a conformational change in the hexane backbone. The carbamate groups can also interact with metal ions or other molecules, leading to changes in the electronic properties of the molecule.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, due to its primarily synthetic and materials science applications. However, some studies have shown that this compound can exhibit cytotoxicity towards cancer cells, and can also interact with DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate is its reversible photochromism, which allows for precise control over its properties and behavior. This compound is also relatively easy to synthesize and purify, making it accessible for researchers in various fields. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in biological experiments. This compound also has a relatively short half-life under certain conditions, which can limit its usefulness for some applications.
Zukünftige Richtungen
There are many potential future directions for research on bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate, including the development of new synthetic methods, the exploration of its biological activity and toxicity, and the optimization of its properties for specific applications. One possible direction is the incorporation of this compound into nanomaterials or polymers, to create new functional materials with unique optical and electronic properties. Another direction is the use of this compound as a tool for studying biological processes, such as protein-protein interactions or gene regulation. Overall, the versatility and potential of this compound make it an exciting area of research for scientists in many different fields.
Synthesemethoden
The synthesis of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate involves the reaction of 1,6-hexanediamine with 4-fluorophenyl isocyanate in the presence of a solvent and a catalyst. The reaction proceeds via nucleophilic attack of the amine group on the isocyanate group, followed by cyclization and carbamate formation. The resulting this compound product can be purified by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4/c21-15-5-9-17(10-6-15)27-19(25)23-13-3-1-2-4-14-24-20(26)28-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBKCBNFMWHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NCCCCCCNC(=O)OC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5218183.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B5218212.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218215.png)
![1-benzoyl-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5218218.png)

![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)


![N~2~-(4-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5218245.png)
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-N'-phenylthiourea](/img/structure/B5218253.png)
![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5218258.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)